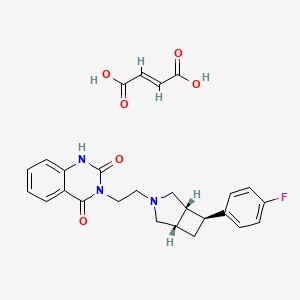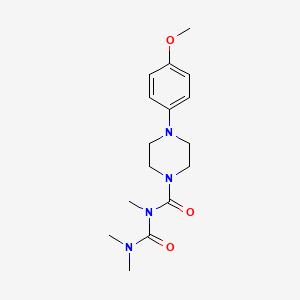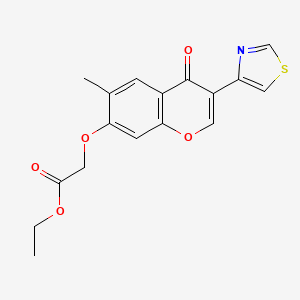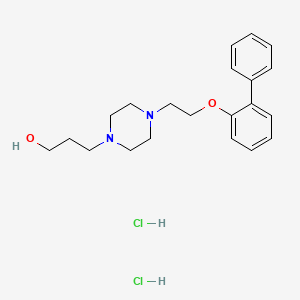
3-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)propanol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)propanol dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a biphenyl group linked to a piperazine ring through an ethyl chain, with a propanol group attached to the piperazine. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)propanol dihydrochloride typically involves multiple steps:
Formation of the Biphenylyloxy Intermediate: The initial step involves the reaction of biphenyl with an appropriate halogenated ethyl compound under basic conditions to form the biphenylyloxy intermediate.
Piperazine Addition: The biphenylyloxy intermediate is then reacted with piperazine in the presence of a suitable solvent and catalyst to form the desired piperazinyl compound.
Propanol Group Introduction: The final step involves the addition of a propanol group to the piperazinyl compound, often through a nucleophilic substitution reaction.
Dihydrochloride Formation: The compound is then treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification Steps: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like HPLC and NMR are used to ensure the purity and consistency of the compound.
化学反应分析
Types of Reactions
3-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)propanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the biphenyl or piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogenated compounds and strong bases or acids are used for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohol derivatives.
Substitution Products: Modified biphenyl or piperazine derivatives.
科学研究应用
3-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)propanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving receptor binding and signal transduction.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)propanol dihydrochloride involves its interaction with specific molecular targets:
Receptor Binding: The compound binds to certain receptors, modulating their activity.
Signal Transduction Pathways: It influences various signaling pathways, leading to changes in cellular responses.
Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic processes.
相似化合物的比较
Similar Compounds
- 2-(2-Biphenylyloxy)ethyl acrylate
- 2-(2-Biphenylyloxy)ethyl bromide
- 2-(2-Biphenylyloxy)ethyl chloride
Uniqueness
3-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)propanol dihydrochloride stands out due to its unique combination of a biphenyl group, piperazine ring, and propanol group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
125849-26-5 |
|---|---|
分子式 |
C21H30Cl2N2O2 |
分子量 |
413.4 g/mol |
IUPAC 名称 |
3-[4-[2-(2-phenylphenoxy)ethyl]piperazin-1-yl]propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C21H28N2O2.2ClH/c24-17-6-11-22-12-14-23(15-13-22)16-18-25-21-10-5-4-9-20(21)19-7-2-1-3-8-19;;/h1-5,7-10,24H,6,11-18H2;2*1H |
InChI 键 |
RRXOCNXJCFPVSG-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCO)CCOC2=CC=CC=C2C3=CC=CC=C3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


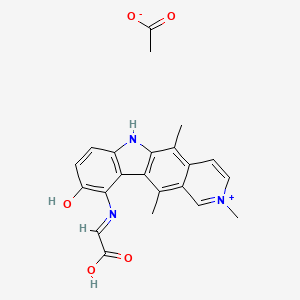

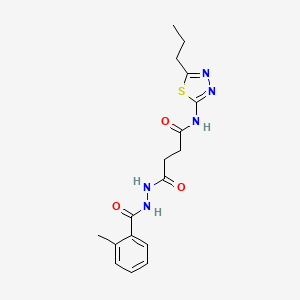
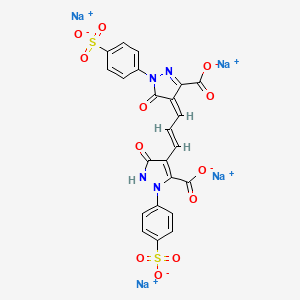

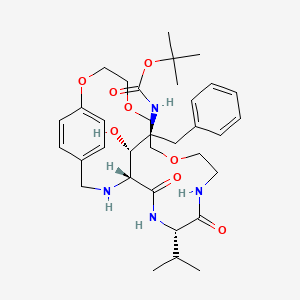
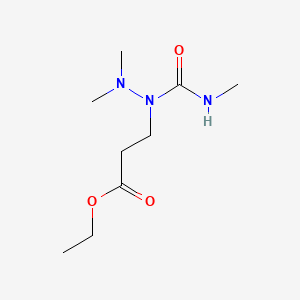

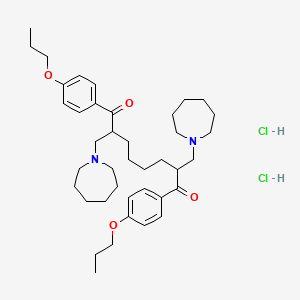
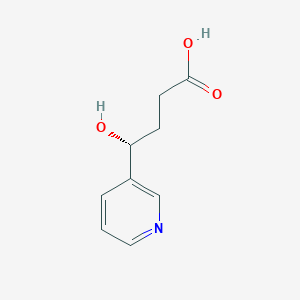
![[2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid](/img/structure/B12757018.png)
